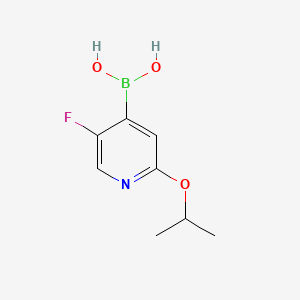

(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-fluoro-2-propan-2-yloxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BFNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMIVKVJKMZTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678232 | |

| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264127-92-5 | |

| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound, with the molecular formula C₈H₁₁BFNO₃ and a molecular weight of 198.99 g/mol , is a specialized heterocyclic organic compound.[1][2] It belongs to the class of arylboronic acids, which are pivotal reagents in synthetic chemistry. Their prominence stems from their utility as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] This capability makes this compound and its analogs indispensable building blocks in the synthesis of complex molecules, particularly in the field of drug discovery and development.[4][5]

The incorporation of a substituted pyridine ring is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target binding affinity. The specific combination of a fluorine atom and an isopropoxy group on the pyridine scaffold offers fine-tuned electronic and steric properties, making this reagent highly valuable for creating novel pharmaceutical candidates.[6][7] This guide provides a comprehensive overview of a field-proven synthetic route and the essential analytical techniques required to validate the structure, purity, and identity of this important synthetic intermediate.

Synthesis of this compound

The synthesis of arylboronic acids is a well-established field, with several methodologies available. For the target molecule, a highly effective and commonly employed strategy is the lithium-halogen exchange of an appropriate halo-pyridine precursor at cryogenic temperatures, followed by electrophilic trapping with a borate ester. This method offers high yields and good functional group tolerance.

Synthetic Workflow

The logical flow of the synthesis begins with a commercially available or readily synthesized starting material, 4-bromo-5-fluoro-2-isopropoxypyridine, and proceeds through a low-temperature organometallic intermediate to the final product after an aqueous workup.

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices

-

Precursor Selection: 4-bromo-5-fluoro-2-isopropoxypyridine is the ideal starting material. The bromine atom at the 4-position is sufficiently reactive for lithium-halogen exchange, a more reliable and often faster process than deprotonation at this position.

-

Reaction Conditions: The reaction is conducted at -78°C (dry ice/acetone bath). This cryogenic temperature is critical for two reasons: firstly, it prevents the highly reactive n-butyllithium from reacting with other functional groups on the pyridine ring, and secondly, it stabilizes the resulting pyridinyl-lithium intermediate, preventing decomposition and side reactions.[8]

-

Solvent System: A mixture of anhydrous toluene and tetrahydrofuran (THF) is used. THF is essential for solvating the lithium species, while toluene allows for a broader temperature range. The absolute requirement for anhydrous (dry) solvents is due to the immediate and violent reaction of organolithium reagents with water.[8]

-

Boron Source: Triisopropyl borate is used as the electrophilic source of boron. It is highly reactive towards the nucleophilic organolithium intermediate. Upon addition, it forms a boronate ester complex.

-

Workup: The reaction is quenched with aqueous acid (e.g., HCl). This step serves to neutralize any remaining n-butyllithium and, crucially, to hydrolyze the intermediate boronate ester to the final, stable boronic acid product.[8]

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous fluoropyridine boronic acids and should be performed by trained chemists under an inert atmosphere.[8]

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The glassware is rigorously dried in an oven and assembled hot under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with 4-bromo-5-fluoro-2-isopropoxypyridine (1.0 eq) and triisopropyl borate (1.2 eq). Anhydrous THF and toluene (e.g., a 1:4 mixture) are added via cannula to dissolve the reagents.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: The mixture is stirred at -78 °C for an additional 30-60 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in methanol.

-

Quench and Hydrolysis: The reaction is carefully quenched by the slow addition of 3N HCl (3.0 eq), ensuring the temperature remains low. The mixture is then allowed to warm to room temperature and stirred for 15-30 minutes.

-

Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The organic layer is separated, washed sequentially with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is typically purified by trituration with a non-polar solvent like hexanes or by recrystallization to yield this compound as a white to off-white solid.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Analytical Workflow

The characterization process follows a logical path from structural confirmation to purity assessment, ensuring the material is suitable for subsequent use in sensitive applications like drug discovery.

Caption: Logical workflow for the analytical characterization of the final product.

Spectroscopic and Chromatographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include a multiplet for the isopropoxy group's CH, a doublet for its methyl groups, and two distinct signals in the aromatic region for the two pyridine ring protons.

-

¹⁹F NMR: The presence of a single resonance confirms the incorporation of the fluorine atom. Its chemical shift provides information about its electronic environment.[9]

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

Electrospray Ionization (ESI): Typically run in positive ion mode, ESI-MS would show the protonated molecule [M+H]⁺ at an m/z value corresponding to the compound's molecular weight plus a proton (approx. 199.99).[10] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[10]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound.[11]

-

Method: A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier for MS compatibility) is typical for boronic acids.[12][13]

-

Detection: Purity is determined by integrating the peak area of the main product relative to any impurities, typically using a UV detector set at a wavelength where the pyridine ring absorbs. A purity level of >95% is generally required for use in subsequent synthetic steps.

-

Summary of Characterization Data

| Technique | Parameter | Expected Result | Purpose |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7-8 ppm), Isopropoxy CH (~4.5-5.0 ppm), Isopropoxy CH₃ (~1.3 ppm) | Structural Elucidation |

| ¹⁹F NMR | Chemical Shift (δ) | Single resonance, characteristic for fluoro-pyridines | Confirm Fluorine Presence |

| Mass Spec. | m/z [M+H]⁺ | ~199.99 | Molecular Weight Confirmation |

| HPLC | Purity (Area %) | >95% | Purity Assessment |

Conclusion

This compound is a valuable and versatile building block for pharmaceutical and materials science research. The synthetic route via lithium-halogen exchange is a robust and scalable method, provided that stringent anhydrous and cryogenic conditions are maintained. The identity and purity of the final product must be rigorously confirmed through a combination of NMR spectroscopy, mass spectrometry, and HPLC analysis. This comprehensive approach ensures the material's quality and reliability for its intended application in complex molecular synthesis, empowering researchers in the ongoing quest for novel and impactful chemical entities.

References

- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.

- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction.

- Taifan Technology (Guangzhou) Co., Ltd. (n.d.). This compound - CAS:1264127-92-5.

- BLD Pharm. (n.d.). (5-Fluoro-2-isobutoxypyridin-4-yl)boronic acid.

- Sinfoo Biotech. (n.d.). This compound, (CAS# 1264127-92-5).

- PubChem. (n.d.). 5-Fluoropyridine-2-boronic acid.

- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.

- ChemicalBook. (n.d.). 2-Fluoropyridine-4-boronic acid synthesis.

- BLD Pharm. (n.d.). (5-Fluoro-2-isopropoxyphenyl)boronic acid.

- Al-Zoubi, R. M., et al. (2018).

- Genin, E., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. RSC Advances.

- Crysdot LLC. (n.d.). (5-Fluoro-2-isobutoxypyridin-4-yl)boronic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery.

- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs.

- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

- BenchChem. (2025). Mass Spectrometry of 2,5-Difluorophenylboronic Acid Derivatives: A Comparative Guide.

- Wang, C., et al. (2020). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)

- ChemicalBook. (n.d.). 2-Fluoropyridine-5-boronic acid(351019-18-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Fluoropyridine-4-boronic acid(401815-98-3) 1H NMR spectrum.

Sources

- 1. en.tiv-sci.com [en.tiv-sci.com]

- 2. This compound,(CAS# 1264127-92-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. waters.com [waters.com]

- 12. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid, with CAS Number 1264127-92-5, is a key heterocyclic building block in contemporary drug discovery and development.[1][2] Its unique structural features—a pyridine core substituted with a fluorine atom, an isopropoxy group, and a boronic acid moiety—confer a desirable combination of properties for the synthesis of complex molecular architectures. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the isopropoxy group can modulate lipophilicity and solubility.[3] The boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This guide provides an in-depth analysis of the reactivity and stability of this important synthetic intermediate, offering field-proven insights for its effective utilization.

Molecular Structure and Physicochemical Properties

| Property | Value |

| CAS Number | 1264127-92-5 |

| Molecular Formula | C8H11BFNO3 |

| Molecular Weight | 198.99 g/mol |

Stability Considerations: Navigating the Challenges of Heteroaromatic Boronic Acids

A critical aspect of working with this compound is understanding its stability profile. Like many heteroaromatic boronic acids, especially those bearing electron-withdrawing groups such as fluorine, this compound is susceptible to certain degradation pathways that can impact reaction efficiency and product purity.

Protodeboronation: The Primary Degradation Pathway

The most significant stability concern for this compound is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This undesired side reaction is a common challenge with electron-deficient boronic acids and can be influenced by several factors:

-

pH: Protodeboronation can be accelerated under both acidic and basic conditions. For pyridine-containing boronic acids, the reaction mechanism can be complex due to the basicity of the pyridine nitrogen.

-

Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

-

Solvent: Protic solvents, particularly water, can serve as a proton source and facilitate protodeboronation.

Mitigation Strategies for Protodeboronation:

To minimize protodeboronation and ensure the successful application of this compound, the following strategies are recommended:

-

Use of Boronic Esters: Conversion of the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect the C-B bond from premature cleavage. The boronic acid can then be generated in situ under the reaction conditions.

-

Anhydrous Conditions: Employing rigorously dried solvents and reagents can significantly reduce the rate of protodeboronation by limiting the availability of proton sources.

-

Careful Selection of Base: The choice of base in cross-coupling reactions is crucial. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxide bases.[6]

-

Reaction Temperature and Time: Reactions should be conducted at the lowest effective temperature and for the minimum time necessary to achieve complete conversion of the starting material.

Oxidative Instability

Boronic acids can also be susceptible to oxidation, which can lead to the formation of phenolic byproducts. While generally less of a concern than protodeboronation under typical cross-coupling conditions, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage.

Storage and Handling

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[7]

Reactivity Profile: A Focus on Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful transformation enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl partners, providing access to a wide range of biaryl and hetero-biaryl structures.[8][9]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Causality in Experimental Choices for Suzuki-Miyaura Coupling:

The success of a Suzuki-Miyaura reaction with this compound hinges on the careful selection of reaction parameters to favor the desired cross-coupling pathway over protodeboronation and other side reactions.

-

Palladium Catalyst and Ligand: For heteroaryl boronic acids, particularly those that are electron-deficient, palladium catalysts with electron-rich and bulky phosphine ligands are often employed.[10] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster reaction rates that can outcompete the degradation of the boronic acid. Common choices include ligands like XPhos and catalysts such as Pd₂(dba)₃ or Pd(PPh₃)₄.[11]

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation. As mentioned, weaker bases like K₃PO₄ or K₂CO₃ are generally preferred to minimize protodeboronation.[6]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and an aqueous solution of the base is commonly used. The presence of water can be beneficial for the solubility of the base and can influence the speciation of the boronic acid, but an excess should be avoided to limit protodeboronation.[9]

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the palladium catalyst (typically 2-5 mol%).

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of this compound

Understanding the synthesis of the boronic acid itself can provide valuable insights into potential impurities and handling considerations. A common synthetic route to analogous fluorinated pyridine boronic acids involves a halogen-metal exchange followed by quenching with a borate ester.[12]

Detailed Synthetic Protocol (Adapted from a similar procedure[12]):

-

Lithiation: Dissolve the starting material, 4-bromo-5-fluoro-2-isopropoxypyridine, in a dry, aprotic solvent such as a mixture of toluene and THF under an inert atmosphere. Cool the solution to -78 °C. Slowly add a solution of n-butyllithium in hexanes while maintaining the low temperature. Stir the mixture at -78 °C for a specified time to ensure complete lithium-halogen exchange.

-

Borylation: To the lithiated intermediate, add triisopropyl borate dropwise at -78 °C. Allow the reaction to slowly warm to a slightly higher temperature (e.g., -20 °C) over a period of time.

-

Workup and Isolation: Quench the reaction by adding an aqueous acid solution (e.g., HCl) to hydrolyze the borate ester and protonate the boronic acid. Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the crude this compound, which can then be purified by recrystallization or chromatography.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its stability, particularly its propensity for protodeboronation, is essential for its successful application. By employing appropriate mitigation strategies such as the use of boronate esters, anhydrous conditions, and careful selection of reaction parameters, researchers can effectively harness the reactivity of this building block to synthesize novel and complex molecules with potential therapeutic applications.

References

- Massachusetts Institute of Technology. (2021). Boron-containing pharmacophore. U.S. Patent No. US20210024548A1.

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

Taifan Technology (Guangzhou) Co., Ltd. This compound - CAS:1264127-92-5. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Millennium Pharmaceuticals, Inc. (2014). Boronic acid compounds and their use. U.S. Patent No. US8822437B2.

- F. Hoffmann-La Roche AG. (2003). Method of producing 5-formyl-2-furylboronic acid. U.S. Patent No. US6620953B2.

-

Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of organic chemistry, 70(18), 7324–7330. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

- Millennium Pharmaceuticals, Inc. (2002). Formulation of boronic acid compounds. WIPO Patent No. WO2002059131A1.

- The President and Fellows of Harvard College. (1998). Boronic ester and acid compounds. U.S. Patent No. US5780454A.

-

Crysdot LLC. (5-Fluoro-2-isobutoxypyridin-4-yl)boronic acid. [Link]

-

Hodgson, D. M., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett, (11), 1975-1977. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

- Sanofi-Aventis. (2010). Process for preparing boronic acids and esters in the presence of magnesium metal. WIPO Patent No. WO2010055245A3.

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 534-540. [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

-

PubChem. 5-Fluoropyridine-2-boronic acid. [Link]

-

Sharma, V., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2573. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Sharma, V., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2573. [Link]

-

FUJIFILM Wako Pure Chemical Corporation. Boronic Acid Compounds for Suzuki Coupling Reaction. [Link]

Sources

- 1. en.tiv-sci.com [en.tiv-sci.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. fishersci.pt [fishersci.pt]

- 8. scholarship.claremont.edu [scholarship.claremont.edu]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 12. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectral Characterization of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid (CAS No. 1264127-92-5) is a synthetically versatile building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a fluorine atom, an isopropoxy group, and a boronic acid moiety on a pyridine scaffold, makes it a valuable reagent for Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropoxy group can modulate solubility and steric interactions. The boronic acid functional group serves as the reactive handle for palladium-catalyzed C-C bond formation.

Accurate and comprehensive spectral characterization is paramount to confirm the identity, purity, and stability of this reagent, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features and outlining the experimental protocols for data acquisition.

Molecular Structure and Predicted Spectral Data

The molecular structure of this compound is presented below, with atoms numbered for NMR assignment purposes.

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all protonated carbons. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Manually or automatically phase correct the resulting spectrum.

-

Apply a baseline correction to ensure accurate integration.

-

Reference the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Assign the peaks to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values.

-

Mass Spectrometry (MS)

Caption: Workflow for mass spectrometry data acquisition and analysis.

Detailed Steps:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.

-

For ESI, adding a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode can improve ionization efficiency.

-

-

Instrument Setup and Data Acquisition:

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ionization source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal intensity of the ion of interest.

-

Acquire the spectrum in full scan mode over an appropriate mass-to-charge (m/z) range to detect the expected molecular ion.

-

-

Data Analysis:

-

Process the acquired data using the instrument's software.

-

Identify the peak corresponding to the molecular ion.

-

Compare the observed m/z value with the calculated exact mass of the compound to confirm its identity.

-

Analyze the isotopic distribution of the molecular ion peak to further validate the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain further structural information.

-

Conclusion

The comprehensive spectral analysis of this compound through NMR and MS is essential for its quality control and effective use in synthesis. The predicted data and interpretation provided in this guide serve as a valuable reference for researchers. By following the detailed experimental protocols, scientists can reliably verify the structure and purity of this important building block, thereby ensuring the success of their research and development endeavors.

References

-

This compound - CAS:1264127-92-5 - Taifan Technology (Guangzhou) Co., Ltd. Available at: [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

Sources

A Senior Application Scientist's Technical Guide to (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid: Synthesis, Characterization, and Application

Foreword: In the landscape of modern drug discovery, the precision and versatility of chemical building blocks are paramount. Substituted heteroaryl boronic acids, in particular, have emerged as indispensable tools for constructing complex molecular architectures. This guide provides an in-depth technical examination of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid, a sophisticated reagent whose unique structural features offer distinct advantages in medicinal chemistry. We will explore its synthesis from a mechanistic standpoint, detail its analytical characterization, and demonstrate its application in the synthesis of potent protein kinase inhibitors.

Core Chemical Attributes and Significance

This compound is a heterocyclic organoboron compound valued for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its structure is strategically functionalized:

-

The Pyridine Core: Provides a polar, basic scaffold common in many pharmacologically active agents, capable of forming key hydrogen bond interactions with biological targets.

-

The Boronic Acid Moiety: Serves as the reactive handle for Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond at the 4-position of the pyridine ring.

-

The 5-Fluoro Substituent: The high electronegativity of fluorine can significantly alter the electronic properties of the pyridine ring, influencing pKa and modulating metabolic stability. Fluorine can also engage in favorable orthogonal dipole interactions or hydrogen bonds with protein targets, enhancing binding affinity.

-

The 2-Isopropoxy Group: This bulky, electron-donating group provides steric influence and can improve solubility and pharmacokinetic properties. Its position shields the adjacent nitrogen atom, modifying the pyridine's reactivity.

These features combine to make it a high-value intermediate for introducing a specific, functionalized pyridine motif into drug candidates.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 1256355-27-3 | [1][2] |

| Molecular Formula | C₈H₁₁BFNO₃ | [1][2] |

| Molecular Weight | 198.99 g/mol | [2] |

| Appearance | White to off-white solid | N/A (General Observation) |

| Storage Conditions | -20°C, under inert atmosphere | [2] |

Synthesis: A Mechanistic and Practical Approach

The synthesis of this compound is a classic example of modern organometallic chemistry, relying on a regioselective lithium-halogen exchange followed by borylation. This method is chosen for its efficiency and high regiochemical control.

Synthetic Workflow Overview

The process begins with a suitably substituted precursor, 4-bromo-5-fluoro-2-isopropoxy-pyridine. This starting material undergoes a lithium-halogen exchange at a cryogenic temperature to generate a highly reactive pyridinyl-lithium intermediate. This intermediate is then "quenched" with a borate ester to form the desired boronic acid after acidic workup.

Caption: Synthetic pathway from the brominated precursor to the final boronic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyridinylboronic acids, specifically as detailed in patent literature for the preparation of protein kinase inhibitors[3].

Materials:

-

4-Bromo-5-fluoro-2-isopropoxy-pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, solution in hexanes)

-

Tri-isopropylborate

-

2 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 4-bromo-5-fluoro-2-isopropoxy-pyridine (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. The choice of this temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate. Slowly add n-butyllithium (approx. 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The lithium-halogen exchange is typically rapid at this temperature.

-

Borylation: To the cold solution, add tri-isopropylborate (approx. 1.2 eq) dropwise. The borate ester acts as an electrophile, trapping the highly nucleophilic lithiated pyridine. Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Workup and Hydrolysis: Remove the cooling bath and allow the reaction to warm to room temperature. Carefully quench the reaction by adding 2 M HCl. This step hydrolyzes the boronate ester intermediate to the desired boronic acid.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid, this compound, can be used directly in the next step or purified further by recrystallization or silica gel chromatography if required.

Analytical Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized boronic acid is a critical, self-validating step before its use in subsequent reactions. A multi-technique approach is required.

Analytical Workflow

Caption: A standard analytical workflow for the characterization of the title compound.

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum should show a singlet for the proton at the 3-position and a doublet for the proton at the 6-position of the pyridine ring (coupled to the fluorine). A septet for the isopropoxy CH and a doublet for the isopropoxy CH₃ groups will also be present. The B(OH)₂ protons are often broad and may exchange with solvent.

-

¹⁹F NMR: A single resonance, likely a doublet due to coupling with the adjacent aromatic proton, would confirm the presence and location of the fluorine atom.

-

Mass Spectrometry (LC-MS): In ESI positive mode, the spectrum should show a prominent ion corresponding to [M+H]⁺ at approximately m/z 199.99, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3200-3400 cm⁻¹ (characteristic of the boronic acid), B-O stretching bands around 1350 cm⁻¹, and C-F stretching bands.

Application in Drug Discovery: Synthesis of a Protein Kinase Inhibitor

The utility of this compound is exemplified by its use as a key intermediate in the synthesis of novel protein kinase inhibitors, which are a major class of oncology drugs[3]. The boronic acid enables the crucial Suzuki-Miyaura coupling step to build the core scaffold of the final active pharmaceutical ingredient (API).

Case Study: Synthesis of an Oxadiazole-based Kinase Inhibitor

In patent WO2011041533A1, the title boronic acid is reacted with an oxadiazole chloride intermediate to synthesize a potent urea-based kinase inhibitor[3].

Sources

Introduction: The Indispensable Role of Pyridinylboronic Acids in Modern Chemistry

An In-Depth Technical Guide to the Properties and Applications of Substituted Pyridinylboronic Acids

Substituted pyridinylboronic acids and their corresponding esters have emerged as indispensable building blocks in contemporary organic synthesis and medicinal chemistry.[1][2][3] Their unique structure, which marries the electron-deficient pyridine ring with the versatile boronic acid functional group, provides a powerful tool for constructing complex molecular architectures.[1] The true value of these reagents lies in their adaptability; by modifying the substituents on the pyridine ring, researchers can finely tune the electronic, steric, and physicochemical properties of the molecule, influencing its reactivity, stability, and biological activity.

This guide offers a deep dive into the core properties of substituted pyridinylboronic acids, exploring the causal relationships between their structure and function. We will examine their synthesis, stability, and reactivity, with a particular focus on their paramount application in Suzuki-Miyaura cross-coupling reactions. For drug development professionals and synthetic chemists, a thorough understanding of these properties is crucial for optimizing reaction conditions, designing novel molecular entities, and accelerating the discovery of new therapeutics and advanced materials.[4][5][6]

Core Physicochemical Properties: A Tale of Stability and Acidity

The utility of a pyridinylboronic acid is fundamentally dictated by its inherent physicochemical properties. The interplay between the Lewis acidic boron center and the basic nitrogen atom within the same molecule creates a unique chemical environment that is highly sensitive to substitution.

Stability, Protodeboronation, and the Ester Advantage

A primary challenge in working with pyridinylboronic acids is their susceptibility to protodeboronation—the cleavage of the C-B bond by a proton source. This decomposition pathway is particularly pronounced for 2-pyridinylboronic acids, which are often unstable and difficult to isolate.[7] The proximity of the nitrogen atom facilitates this unwanted side reaction.

To circumvent this instability, pyridinylboronic acids are frequently converted to more stable boronate esters, such as pinacol esters.[8] These esters exhibit significantly greater stability, are often shelf-stable solids, and are compatible with a wider range of reaction conditions, making them the preferred reagents in many synthetic applications.[8][9]

Lewis Acidity and the Influence of Substituents

Boronic acids are Lewis acids, and their acidity (measured by pKa) is a critical parameter influencing their reactivity.[2] The pKa value determines the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species at a given pH.[2] This equilibrium is crucial for the transmetalation step in Suzuki-Miyaura coupling.

The electronic nature of substituents on the pyridine ring directly impacts the Lewis acidity of the boron center.

-

Electron-Withdrawing Groups (EWGs): Substituents like fluoro (F), chloro (Cl), or trifluoromethyl (CF₃) increase the Lewis acidity of the boronic acid (lowering the pKa).[2][10] This is due to the inductive withdrawal of electron density from the ring, making the boron atom more electrophilic.[10]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (MeO) or alkyl groups decrease the Lewis acidity (increasing the pKa) by donating electron density to the ring.[2]

This relationship, however, can be complex. For instance, an ortho-fluoro substituent can enhance acidity more than expected due to the formation of an intramolecular hydrogen bond.[10]

Caption: Influence of substituents on key properties of pyridinylboronic acids.

Synthesis of Substituted Pyridinylboronic Acids: Established Methodologies

Several robust methods have been developed for the synthesis of substituted pyridinylboronic acids and their esters. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The five primary synthetic approaches are:

-

Metal-Halogen Exchange: This classic and cost-effective method involves treating a halopyridine with an organolithium or organomagnesium reagent, followed by quenching the resulting organometallic species with a trialkyl borate.

-

Directed Ortho-Metallation (DoM): A directing group on the pyridine ring guides deprotonation of the adjacent ortho position by a strong base, followed by borylation.

-

Palladium-Catalyzed Cross-Coupling: This method, often called the Miyaura borylation, couples a halopyridine with a diboron reagent (like B₂pin₂) in the presence of a palladium catalyst.[11]

-

C-H Borylation: Transition metal catalysts (typically iridium or rhodium) can directly convert a pyridine C-H bond into a C-B bond, offering an atom-economical route.

-

[4+2] Cycloaddition: This approach builds the substituted pyridine ring from acyclic precursors.

Caption: Common synthetic pathways to substituted pyridinylboronic acids.

Protocol 1: Synthesis of 4-Pyridinylboronic Acid via Halogen-Metal Exchange

This protocol is a representative example based on the fundamental halogen-metal exchange method.

Materials:

-

4-Bromopyridine hydrochloride

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes (2.5 M)

-

Trimethyl borate

-

Hydrochloric acid (2 M)

-

Hexane

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromopyridine hydrochloride. Add anhydrous THF and stir to dissolve.

-

Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise via syringe, maintaining the temperature below -70 °C. The formation of a precipitate may be observed.

-

Stir the mixture at -78 °C for 1 hour.

-

Borylation: Add trimethyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

-

Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench and Isolation: Carefully quench the reaction by the slow addition of 2 M hydrochloric acid.

-

Concentrate the mixture under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., water or hexane) to afford the desired pyridinylboronic acid hydrochloride.

Applications in Synthesis: The Suzuki-Miyaura Coupling Powerhouse

The premier application of substituted pyridinylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[1][7][12] This reaction is a cornerstone of modern drug discovery for synthesizing biaryl and heteroaryl structures.[3][13]

Challenges and Solutions

Coupling with pyridinylboronic acids, especially 2-pyridyl derivatives, can be challenging.[7][8] Key difficulties include:

-

Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow the rate-limiting transmetalation step.[7]

-

Protodeboronation: As discussed, the reagent can decompose before it couples.[7]

-

Catalyst Inhibition: The Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.

Modern advancements have largely overcome these issues through the development of highly active catalyst systems. The use of specialized phosphine ligands (e.g., S-Phos, RuPhos) or phosphine oxide ligands, along with careful selection of base and solvent, enables efficient coupling of even challenging substrates.[7][8][14]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Optimized Reaction Conditions

The optimal conditions for Suzuki-Miyaura coupling are highly substrate-dependent. The table below summarizes effective conditions reported in the literature for coupling various pyridinylboronic esters.

| Pyridinyl Boronate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | Phosphite Ligand | KF | Dioxane | 80 | 74 | [7] |

| Lithium triisopropyl 2-pyridylboronate | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | Phosphite Ligand | K₃PO₄ | Dioxane | 100 | 78 | [7] |

| 2-Pyridylboronic ester | Aryl Bromide | Catalyst 1c (3) | Phosphine Oxide | K₃PO₄ | Dioxane/H₂O | 90 | High | [8] |

| 2-Pyridylboronic ester | Aryl Bromide | Catalyst 1c (0.5) | Phosphine Oxide | K₃PO₄ | Dioxane/H₂O | 90 | ~99 | [8] |

| Pyridine-2-sulfonyl fluoride* | Phenylboronic acid | Pd(dppf)Cl₂ (10) | dppf | Na₃PO₄ | Dioxane | 65-100 | 5-89 | [14] |

*Note: Pyridine-2-sulfonyl fluoride acts as the electrophilic partner in this example.

Role in Medicinal Chemistry and Drug Discovery

The pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4][15] Substituted pyridinylboronic acids are therefore vital intermediates for synthesizing active pharmaceutical ingredients (APIs).[1][4][13] They provide a reliable method for introducing the pyridine scaffold, which can enhance biological activity, improve metabolic stability, or modulate pharmacokinetic properties.[5][16] These building blocks are instrumental in developing treatments for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[4][15]

Characterization

The identity and purity of substituted pyridinylboronic acids are typically confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are used to confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): Provides accurate molecular weight information.

-

X-ray Crystallography: Can be used to determine the precise three-dimensional structure of crystalline solids.[9]

Conclusion

Substituted pyridinylboronic acids are far more than simple chemical reagents; they are precision tools that empower chemists to build molecular complexity with a high degree of control. Their properties are governed by a delicate balance of electronic and steric effects, and a deep understanding of their stability and reactivity is paramount to their successful application. While challenges such as protodeboronation persist, the development of stable boronate esters and advanced catalytic systems has made the Suzuki-Miyaura coupling of these reagents a robust and reliable transformation. As the demand for novel, highly functionalized molecules continues to grow in drug discovery and materials science, the strategic use of substituted pyridinylboronic acids will undoubtedly continue to expand, paving the way for future innovations.

References

-

Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

-

Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

-

The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. Autech Industry Co.,Limited. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. NIH Public Access. [Link]

-

Pyridineboronic Acids as Useful Building Blocks in Combination with Perchloroplatinate(II) and -(IV) Salts. ACS Publications. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

-

Complete set of pyridine boronic acid building blocks. ResearchGate. [Link]

-

Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Audrey Yun Li. [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Acme Bioscience. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

3-Pyridinylboronic acid. PubChem. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]

-

Pyridine Boronic Acids as Building Blocks in Crystal. Amanote Research. [Link]

-

Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. DergiPark. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

-

Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling Reaction: Core Principles and Practical Applications in Drug Development

Introduction: A Paradigm Shift in Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides, represents a cornerstone of modern organic synthesis.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, its profound impact on the synthesis of complex organic molecules, particularly in the pharmaceutical industry, was recognized with the 2010 Nobel Prize in Chemistry. The reaction's widespread adoption is attributable to its mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1] This guide provides a comprehensive technical overview of the Suzuki-Miyaura coupling, delving into its core mechanistic principles, providing field-proven experimental insights, and highlighting its critical role in the landscape of drug discovery and development.[3][4]

The Engine of Innovation: Deconstructing the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered around a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] This cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding the causality behind each step is paramount for troubleshooting and optimizing reaction outcomes.

-

Oxidative Addition: The Ignition Point The catalytic cycle is initiated by the oxidative addition of an organic halide or pseudohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex.[1] This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, formally oxidizing the palladium from Pd(0) to a Pd(II) species.[1][6] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl. More electron-rich and sterically bulky phosphine ligands on the palladium center can facilitate this step by increasing the electron density on the metal, thereby promoting its insertion into the C-X bond.

-

Transmetalation: The Key Exchange Following oxidative addition, the crucial transmetalation step occurs. This involves the transfer of the organic group (R²) from the organoboron reagent to the palladium(II) center, displacing the halide.[7] This process is critically dependent on the presence of a base. The base activates the organoboronic acid by converting it into a more nucleophilic borate species (e.g., [R²B(OH)₃]⁻), which then readily transfers its organic moiety to the electrophilic palladium(II) complex.[8][9][10][11] The choice of base is therefore not arbitrary; it directly influences the rate and efficiency of transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[5][12]

-

Reductive Elimination: The Productive Finale The catalytic cycle culminates in reductive elimination from the diorganopalladium(II) intermediate. In this final step, the two organic groups (R¹ and R²) are coupled to form the desired C-C bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to commence another cycle.[6][7] This step is generally facile and irreversible, driving the catalytic cycle forward.

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Field-Proven Insights: A Guide to Reaction Components and Optimization

The success of a Suzuki-Miyaura coupling is contingent upon the judicious selection of each reaction component. The following tables provide a comparative overview to guide experimental design.

Table 1: Common Palladium Catalysts and Ligands

| Catalyst/Precatalyst | Common Ligands | Key Characteristics & Applications |

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | A versatile, classic catalyst; effective for a broad range of substrates. |

| Pd(OAc)₂ | Buchwald or other specialized phosphines (e.g., SPhos, XPhos) | Often used with bulky, electron-rich ligands for challenging couplings, including those with aryl chlorides.[13] |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | A robust and versatile catalyst, particularly effective for heteroaryl couplings.[13] |

| Pd/C | None (heterogeneous) | Offers advantages in terms of catalyst removal and recycling, though sometimes with lower activity. |

Table 2: A Comparative Look at Boron Reagents

| Boron Reagent | Advantages | Disadvantages |

| Boronic Acids | High reactivity, atom economical, often commercially available.[14][15] | Can be prone to decomposition (protodeboronation, oxidation).[14] |

| Boronate Esters (e.g., pinacol esters) | Increased stability, easier to handle and purify, often crystalline.[14][16] | Generally less reactive than the corresponding boronic acids.[16] |

| Organotrifluoroborates (e.g., K[RBF₃]) | Stable, crystalline solids, less prone to protodeboronation.[12] | Require fluoride source for activation. |

| MIDA Boronates | Exceptionally stable, allowing for iterative cross-coupling strategies. | Requires a deprotection step to release the active boronic acid. |

Table 3: The Role of Solvents and Bases

| Component | Common Examples | Function and Considerations |

| Solvents | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Water[5][12] | The choice of solvent can influence reaction rates and selectivity. Biphasic systems (e.g., toluene/water) are common and can aid in dissolving the inorganic base.[12][17] |

| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, Et₃N | Essential for activating the organoboron reagent for transmetalation. The strength and solubility of the base can significantly impact the reaction outcome.[5][12] |

A Self-Validating System: A Step-by-Step Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. It is intended as a starting point and should be optimized for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Degassed Toluene (5 mL)

-

Degassed Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[18]

-

Seal the vessel with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[18]

-

-

Solvent Addition:

-

Using a syringe, add the degassed toluene and degassed water to the reaction flask.[18]

-

-

Reaction Execution:

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.[18]

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[18]

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[18]

-

Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

-

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; inefficient transmetalation; poor solubility of reagents. | Use a fresh catalyst or a different ligand system; screen different bases and solvents; consider using a more soluble boronate ester.[17] |

| Homocoupling of Boronic Acid | Presence of oxygen; use of a Pd(II) precatalyst without efficient reduction. | Ensure the reaction is thoroughly degassed; add a small amount of a reducing agent if using a Pd(II) source.[5] |

| Protodeboronation | Presence of excess water or protic solvents with sensitive boronic acids. | Use anhydrous solvents and reagents; use a less reactive boronate ester.[17] |

| Difficulty in Product Purification | Contamination with residual catalyst or byproducts. | Optimize the work-up procedure; consider using a heterogeneous catalyst (Pd/C) for easier removal. |

Conclusion: An Indispensable Tool in the Chemist's Arsenal

The Suzuki-Miyaura coupling reaction has fundamentally transformed the landscape of synthetic organic chemistry, particularly in the realm of drug discovery and development.[2][4][19] Its reliability, versatility, and broad functional group tolerance have established it as a go-to method for the construction of complex molecular architectures.[1] A deep understanding of the underlying catalytic mechanism and the interplay between the various reaction components is crucial for harnessing the full potential of this powerful transformation. As research continues to unveil novel catalysts, ligands, and reaction conditions, the Suzuki-Miyaura coupling is poised to remain an indispensable tool for scientists pushing the boundaries of chemical synthesis.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025, August 9). ACS Catalysis. Retrieved from [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

-

Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). PubMed. Retrieved from [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Boron Suzuki Coupling. (2021, December 17). Borates Today. Retrieved from [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, March 11). Chemistry – An Asian Journal. Retrieved from [Link]

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

-

The Suzuki–Miyaura coupling (SMC) is the most commonly used carbon–carbon bond forming reaction in the pharmaceutical industry. (2016, August 1). Royal Society of Chemistry. Retrieved from [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). Semantic Scholar. Retrieved from [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PubMed. Retrieved from [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 16. Boron Suzuki Coupling | Borates Today [borates.today]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Discovery of Novel Fluorinated Pyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Fluorine Advantage in Pyridine Scaffolds

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery.[1][2] Pyridine, the second most common nitrogen heterocycle in FDA-approved drugs, serves as a privileged framework for designing biologically active molecules.[3] When these two pillars converge—the introduction of fluorine into the pyridine ring—chemists unlock a powerful toolkit for fine-tuning molecular properties. The unique attributes of the fluorine atom, including its small size, high electronegativity, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][4][5][6] These modulations often translate into superior pharmacokinetic profiles, enhanced target selectivity, and improved overall efficacy.[5][7][8]

This guide moves beyond a simple recitation of facts to provide an in-depth, experience-driven perspective on the discovery of novel fluorinated pyridine derivatives. We will explore the causality behind experimental choices, from the selection of synthetic strategies to the application of advanced characterization techniques, offering a self-validating framework for researchers in the field.

Part I: The Architect's Blueprint: Modern Synthetic Strategies

The journey to a novel fluorinated pyridine begins with its synthesis. The choice of methodology is critical, as it dictates not only the feasibility of creating the target molecule but also the efficiency, scalability, and regiochemical outcome.

Chapter 1: Evolving from Classical Constraints to Modern Precision

Historically, the synthesis of fluorinated pyridines relied on methods like the Balz–Schiemann reaction or nucleophilic aromatic substitution (SNAr) on highly activated (electron-deficient) chloro- or nitropyridines.[9] While foundational, these approaches often suffer from significant limitations, including the need for harsh, strongly acidic conditions and a restricted substrate scope.[9]

The paradigm shift in modern synthetic chemistry has been towards late-stage functionalization . The strategic advantage is immense: introducing the critical fluorine atom at a later step in a synthetic sequence allows for rapid diversification of complex molecules without the need to re-synthesize them from the ground up. This has propelled the development of direct C-H fluorination, a technique that replaces a hydrogen atom with fluorine on an existing pyridine core, representing the pinnacle of synthetic efficiency.[10][11][12][13]

Chapter 2: The Art of Precision: Regioselective C-H Fluorination

The biological activity of a fluorinated pyridine is exquisitely sensitive to the position of the fluorine atom.[9] Therefore, achieving high regioselectivity is not merely an academic challenge but a practical necessity.

A landmark achievement in this area is the silver(II) fluoride (AgF₂)-mediated fluorination, which shows exclusive selectivity for the C-H bond adjacent to the ring nitrogen (the C2 position).[14][15] This reaction, inspired by the classic Chichibabin amination, is broadly applicable and proceeds rapidly at ambient temperature.[10][11][13][16]

-

Causality of Mechanism: The high selectivity is rationalized by a mechanism involving the initial coordination of the pyridine nitrogen to the AgF₂ reagent. This is followed by the addition of the Ag-F bond across the C=N π system. A second equivalent of AgF₂ then acts as an oxidant to abstract a hydrogen atom, leading to the formation of the C-F bond and regeneration of the aromatic system.[13] This pathway elegantly explains why fluorination occurs exclusively at the position ortho to the nitrogen.

Caption: Mechanism of AgF₂-mediated C2-fluorination.

The C3 position of pyridine is notoriously difficult to functionalize directly. A powerful strategy to overcome this involves constructing the ring with the fluorine atom already destined for the 3-position. An elegant example is the Rh(III)-catalyzed C-H functionalization that couples α-fluoro-α,β-unsaturated oximes with alkynes.[9][17] This method provides a highly regioselective, one-step route to multi-substituted 3-fluoropyridines, a motif of significant interest in medicinal chemistry.[17]

Recent innovations have even enabled switchable, site-selective introduction of the difluoromethyl (CF₂H) group, which is of high value for its ability to act as a bioisostere of a hydroxyl or thiol group. A novel strategy employs temporary dearomatization of the pyridine ring, creating reactive intermediates that can then be trapped by a difluoromethyl source at either the meta or para position, depending on the reaction conditions.[18] This approach solves the particularly challenging problem of accessing meta-functionalized pyridines in complex molecules.[18]

Experimental Protocol: C2-Selective Fluorination of 2-Phenylpyridine

This protocol is designed as a self-validating system, where successful execution yields a readily characterizable product.

-

Reaction Setup (Inert Atmosphere): To an oven-dried vial equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 mmol, 155 mg). The vial is sealed with a septum and purged with argon.

-

Solvent Addition: Add anhydrous acetonitrile (5.0 mL) via syringe. Stir the solution at room temperature until the substrate is fully dissolved.

-

Reagent Addition: In a separate, dry vial under argon, weigh silver(II) fluoride (AgF₂, 1.5 mmol, 219 mg). Expertise Insight: AgF₂ is a powerful oxidant and moisture-sensitive; it must be handled quickly in an inert environment. Add the AgF₂ to the reaction vial in one portion.

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature. Trustworthiness Check: The reaction mixture will typically darken upon addition of AgF₂. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is generally complete within 1 hour.[14][15]

-

Workup and Quenching: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (10 mL). The mixture is then diluted with ethyl acetate (20 mL) and filtered through a pad of Celite to remove insoluble silver salts.

-